2-(Cyclopropylmethoxy)benzaldehyde

説明

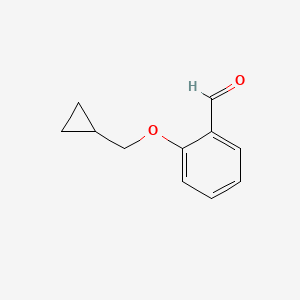

Structure

3D Structure

特性

IUPAC Name |

2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,7,9H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXZBUQPDJHULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylmethoxy Benzaldehyde

Classical and Contemporary Approaches to Ortho-Alkoxybenzaldehyde Synthesis

The creation of ortho-alkoxybenzaldehydes, such as 2-(Cyclopropylmethoxy)benzaldehyde, can be achieved through a variety of synthetic routes. These methods range from classical, well-established reactions to modern techniques that offer greater precision and milder reaction conditions.

Strategies for Introducing the Cyclopropylmethoxy Group at the Ortho-Position

A primary and widely utilized method for introducing an alkoxy group, including the cyclopropylmethoxy moiety, onto a benzene (B151609) ring is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This classical S\textsubscript{N}2 reaction involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.com In the context of synthesizing 2-(Cyclopropylmethoxy)benzaldehyde, this would typically involve the deprotonation of 2-hydroxybenzaldehyde (salicylaldehyde) with a suitable base to form the corresponding sodium or potassium salt, which then acts as a nucleophile, attacking cyclopropylmethyl bromide. youtube.comtheswissbay.ch The use of a base like potassium carbonate in a solvent such as acetone (B3395972) or dimethylformamide (DMF) is common for this transformation. semanticscholar.org

Another classical approach is the nucleophilic aromatic substitution (S\textsubscript{N}Ar) reaction. researchgate.netnih.govacs.org This method is particularly useful when starting with an ortho-substituted benzaldehyde (B42025) bearing a good leaving group, such as a fluorine or nitro group. For instance, 2-fluorobenzaldehyde (B47322) can react with the sodium salt of cyclopropylmethanol (B32771) under conditions that favor S\textsubscript{N}Ar to yield the desired ether. researchgate.netnih.govacs.org

More contemporary strategies involve transition metal-catalyzed C-H activation/functionalization. These methods offer the advantage of directly forming the C-O bond at the ortho position without the need for a pre-installed leaving group. acs.orgnih.gov For example, palladium-catalyzed C-H hydroxylation of benzaldehydes using a transient directing group has been reported, which could potentially be adapted for alkoxylation. acs.org

Methodologies for the Formation and Functionalization of the Benzaldehyde Moiety

The benzaldehyde moiety is a key functional group, and its formation or functionalization is central to the synthesis of 2-(Cyclopropylmethoxy)benzaldehyde. In many synthetic routes, the aldehyde group is already present in the starting material, such as 2-hydroxybenzaldehyde or 2-fluorobenzaldehyde.

However, in other strategies, the aldehyde group is introduced at a later stage. One common method is the formylation of a pre-existing cyclopropylmethoxybenzene. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like DMF. Another approach is ortho-lithiation of cyclopropylmethoxybenzene followed by quenching with a formylating agent like DMF. semanticscholar.org

Functionalization of the benzaldehyde group itself is also a possibility, though less direct for the primary synthesis. For instance, a carboxylic acid could be reduced to the corresponding aldehyde. However, for the synthesis of 2-(Cyclopropylmethoxy)benzaldehyde, the more common and efficient routes involve the introduction of the cyclopropylmethoxy group onto a benzaldehyde precursor.

Regioselective Synthesis of 2-(Cyclopropylmethoxy)benzaldehyde

Achieving regioselectivity, specifically the formation of the ortho-substituted product, is a critical aspect of synthesizing 2-(Cyclopropylmethoxy)benzaldehyde.

Control of Substitution Patterns on the Aromatic Ring

The directing effect of substituents already present on the aromatic ring plays a crucial role in controlling the position of incoming groups. masterorganicchemistry.comlibretexts.org In the synthesis of 2-(Cyclopropylmethoxy)benzaldehyde starting from a monosubstituted benzene, the nature of the initial substituent dictates the position of the second substituent.

For instance, if starting with phenol (B47542), the hydroxyl group is an ortho-, para-director. masterorganicchemistry.com Therefore, formylation of phenol would lead to a mixture of ortho- and para-hydroxybenzaldehydes. Subsequent separation of the ortho-isomer (salicylaldehyde) is necessary before introducing the cyclopropylmethoxy group.

Conversely, if starting with cyclopropylmethoxybenzene, the cyclopropylmethoxy group is also an ortho-, para-director. libretexts.org Therefore, direct formylation of this compound would yield a mixture of 2-(Cyclopropylmethoxy)benzaldehyde and 4-(Cyclopropylmethoxy)benzaldehyde. The separation of these isomers can be challenging, making this a less favored route if high ortho-selectivity is desired.

The use of directing groups in C-H activation reactions provides a powerful tool for achieving high regioselectivity. researchgate.netnih.gov These directing groups can position the catalyst to selectively functionalize the C-H bond at the ortho position.

Optimization of Reaction Conditions for Ortho-Selectivity

In reactions where a mixture of ortho and para isomers is possible, such as the formylation of cyclopropylmethoxybenzene, the reaction conditions can sometimes be tuned to favor one isomer over the other. For example, the steric bulk of the formylating agent or the use of specific catalysts can influence the ortho/para ratio.

In S\textsubscript{N}Ar reactions, the nature of the leaving group and the reaction temperature can affect the rate and selectivity of the substitution. uj.edu.pl Careful control of these parameters is necessary to ensure an efficient synthesis.

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry places increasing emphasis on green and sustainable practices. innoget.comnih.gov For the synthesis of 2-(Cyclopropylmethoxy)benzaldehyde, several green chemistry principles can be applied.

The use of environmentally benign solvents is a key consideration. organic-chemistry.org Researchers are exploring the use of greener solvents like ethanol (B145695) or even water in some cases, moving away from more hazardous solvents like DMF or chlorinated hydrocarbons. organic-chemistry.orguva.nl

Atom economy is another important principle. Reactions like C-H activation are highly atom-economical as they avoid the use of stoichiometric activating or leaving groups. Biocatalytic methods, using enzymes like aldehyde dehydrogenases, are also being developed for the oxidation of alcohols to aldehydes under mild and environmentally friendly conditions. uva.nl

Alternative Solvents and Catalytic Systems

Alternative Solvents

The choice of solvent is critical in chemical synthesis. Traditionally, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetone are used for Williamson ether synthesis due to their ability to dissolve the reactants and facilitate the SN2 mechanism. richmond.edunih.govgoogle.com However, from a green chemistry perspective, solvents like DMF are considered hazardous and are targeted for replacement. fzgxjckxxb.comuniovi.es

Research into greener alternatives has identified several promising options:

Water : Utilizing water as a solvent is highly desirable due to its non-toxic and non-flammable nature. Its use is often enabled by phase-transfer catalysis, which overcomes the immiscibility of organic reactants. fzgxjckxxb.comuniovi.es

Biomass-Derived Solvents : Glycerol, a byproduct of biodiesel production, is an emerging green solvent that is non-toxic, biodegradable, and has a high boiling point. uniovi.es

Safer Ethereal Solvents : For extraction and reaction processes, methyl tert-butyl ether (MTBE) is often suggested as a safer substitute for more hazardous ethers like diethyl ether, as it is less prone to forming explosive peroxides. researchgate.net

Catalytic Systems

Catalysis offers a powerful tool to enhance reaction rates and selectivity, often allowing for the use of more benign reaction conditions.

Phase-Transfer Catalysis (PTC) : This is a highly effective technique for reactions involving reactants in immiscible phases, such as an aqueous inorganic base and an organic substrate. fzgxjckxxb.comresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic nucleophile (the phenoxide) from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide. scienceinfo.com This methodology can eliminate the need for anhydrous conditions and hazardous polar aprotic solvents, allowing the reaction to proceed in biphasic systems like toluene/water. researchgate.netgoogle.com Tetra-n-butyl ammonium bromide (TBAB) is a commonly used phase-transfer catalyst in such etherification reactions. researchgate.net

Supramolecular Catalysis : Cyclodextrins have been employed as phase-transfer catalysts in water for similar reactions. nih.gov They possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate the organic reactant and transport it into the aqueous phase to react, presenting a green alternative for conducting reactions in water. nih.gov

Silver(I) Oxide : A variation of the Williamson synthesis uses silver(I) oxide (Ag₂O) instead of a strong base. libretexts.org This method proceeds under milder conditions as it does not require the pre-formation of the alkoxide, which can be beneficial for sensitive substrates. libretexts.org

The table below summarizes various solvent and catalyst combinations that represent alternatives to traditional synthesis methods.

Alternative Solvent and Catalyst Systems for Ether Synthesis

| System | Components | Advantages | Reference(s) |

|---|---|---|---|

| Phase-Transfer Catalysis (Aqueous/Organic) | Solvent: Toluene/Water; Catalyst: TBAB | Avoids hazardous anhydrous solvents, simplifies workup, mild conditions, high yields. | researchgate.netgoogle.com |

| Green Solvent with PTC | Solvent: Water; Catalyst: Cyclodextrin | Environmentally benign solvent, catalyst can be recycled, promotes "in-water" synthesis. | nih.gov |

| Milder Base/Catalyst System | Catalyst/Base: Silver(I) Oxide (Ag₂O) | Milder reaction conditions, avoids use of strong bases, useful for sensitive molecules. | libretexts.org |

| Green Solvent (Homogeneous) | Solvent: Glycerol | Biodegradable, non-toxic solvent, potential for catalyst/solvent recycling. | uniovi.es |

Chemical Reactivity and Derivatization of 2 Cyclopropylmethoxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group (-CHO) in 2-(cyclopropylmethoxy)benzaldehyde is a hub of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. openstax.orgsavemyexams.com This inherent electrophilicity, influenced by the electron-donating nature of the ortho-substituted cyclopropylmethoxy group, governs its participation in addition, condensation, oxidation, and reduction reactions. Aromatic aldehydes like benzaldehyde (B42025) are generally less reactive in nucleophilic additions than their aliphatic counterparts because the resonance effect from the aromatic ring reduces the electrophilicity of the carbonyl carbon. openstax.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. savemyexams.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.orglibretexts.org Subsequent protonation yields an alcohol. This process can be initiated by negatively charged nucleophiles (e.g., CN⁻) or neutral nucleophiles (e.g., amines, water). openstax.orglibretexts.org

For 2-(cyclopropylmethoxy)benzaldehyde, these reactions facilitate the formation of new carbon-carbon bonds. smolecule.com A notable example of a nucleophilic addition reaction that aldehydes undergo is the Benzoin Condensation, which involves the coupling of two aldehydes to form an α-hydroxyketone, often catalyzed by a cyanide ion or a thiazolium salt. organic-chemistry.org

| Reaction Type | General Reactants | General Product | Key Features |

| Cyanohydrin Formation | Aldehyde, Hydrogen Cyanide (HCN) | Cyanohydrin | Adds a carbon atom, creating a new chiral center. savemyexams.com |

| Benzoin Condensation | Two molecules of an aldehyde | α-Hydroxyketone | A coupling reaction catalyzed by cyanide or N-heterocyclic carbenes. organic-chemistry.org |

| Grignard Reaction | Aldehyde, Grignard Reagent (R-MgX) | Secondary Alcohol | Forms a new carbon-carbon bond. |

| Wittig Reaction | Aldehyde, Phosphonium (B103445) Ylide | Alkene | Converts the carbonyl group into a C=C double bond. |

Condensation Reactions: Formation of Schiff Bases and Related Imines

Condensation reactions are a cornerstone of aldehyde chemistry, prominently featuring the formation of Schiff bases (also known as imines or azomethines). These reactions involve the nucleophilic addition of a primary amine to the carbonyl group, forming an unstable carbinolamine intermediate. scispace.comjmchemsci.com This intermediate then dehydrates, losing a water molecule to form the stable carbon-nitrogen double bond of the Schiff base. scispace.comresearchgate.net

This reaction is highly versatile, and a wide array of Schiff bases can be synthesized by reacting 2-(cyclopropylmethoxy)benzaldehyde with various primary amines. researchgate.netmediresonline.org These products are valuable intermediates in organic synthesis. egyankosh.ac.in

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ar-CHO + R-NH₂ → Ar-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | Ar-CHO + NH₂OH → Ar-CH=NOH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | Ar-CHO + NH₂NH₂ → Ar-CH=NNH₂ + H₂O |

Oxidation and Reduction Processes to Carboxylic Acids and Alcohols

The aldehyde group of 2-(cyclopropylmethoxy)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation converts the aldehyde into the corresponding carboxylic acid, 2-(cyclopropylmethoxy)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. smolecule.com Common reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O), the latter being the basis of the Tollens' test for aldehydes. masterorganicchemistry.com Milder and more selective methods, such as those using Oxone or biocatalysts like aldehyde dehydrogenases (ALDHs), have also been developed to afford high yields of carboxylic acids under gentle conditions. nih.govorganic-chemistry.org

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (2-(cyclopropylmethoxy)phenyl)methanamine. This is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method for this transformation. egyankosh.ac.in A specific reaction for aldehydes without a-hydrogens, like benzaldehyde derivatives, is the Cannizzaro reaction, where in the presence of a strong base, one molecule of the aldehyde is reduced to an alcohol while a second is oxidized to a carboxylic acid. scribd.com

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 2-(Cyclopropylmethoxy)benzoic acid | KMnO₄, CrO₃, Ag₂O, H₂O₂, Oxone masterorganicchemistry.comorganic-chemistry.org |

Reactivity of the Cyclopropylmethoxy Side Chain

The cyclopropylmethoxy group imparts distinct reactivity to the molecule, stemming from the inherent strain of the three-membered cyclopropyl (B3062369) ring and the presence of the ether linkage. ontosight.ai

Ring-Opening Reactions of the Cyclopropyl Group

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. ontosight.aiscbt.com These reactions can be initiated by electrophiles, transition metals, or radical precursors. researchgate.net The reactivity of substituted cyclopropanes is heavily influenced by the nature of the substituents. For instance, donor-acceptor cyclopropanes are particularly prone to ring-opening. nih.govsnnu.edu.cnnih.gov

In the context of 2-(cyclopropylmethoxy)benzaldehyde, the cyclopropyl ring is attached to a methoxy (B1213986) group. While specific ring-opening reactions for this exact compound are not extensively documented in the provided search results, general principles suggest that under acidic or electrophilic conditions, the ring could open. nih.gov Theoretical studies indicate that strong σ-acceptor groups can weaken the distal bond (the bond opposite the substituent), predisposing it to cleavage. nih.gov The course of the reaction, whether it proceeds via cleavage of the vicinal (adjacent) or distal bonds, is a subject of mechanistic investigation in related systems. nih.gov

Transformations at the Ether Linkage

The ether linkage (-O-CH₂-) in the cyclopropylmethoxy side chain is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such cleavage would result in the formation of 2-hydroxybenzaldehyde and a cyclopropylmethyl halide. Additionally, nucleophilic substitution reactions can potentially occur at the carbon adjacent to the ether oxygen, although this is less common for this type of ether. ontosight.aismolecule.com In a related compound, 5-(cyclopropylmethoxy)-2-hydroxybenzonitrile, the cyclopropylmethoxy group can reportedly be substituted with other functional groups through nucleophilic or electrophilic reactions. smolecule.com

Aromatic Reactivity and Further Functionalization of 2-(Cyclopropylmethoxy)benzaldehyde

The chemical behavior of 2-(Cyclopropylmethoxy)benzaldehyde is largely dictated by the interplay of its three key components: the aromatic benzene (B151609) ring, the electron-withdrawing aldehyde group (-CHO), and the electron-donating cyclopropylmethoxy group (-OCH₂-c-Pr). This unique arrangement of functional groups allows for a diverse range of chemical transformations, particularly on the aromatic ring. These reactions are crucial for synthesizing more complex molecules, often used as intermediates in medicinal chemistry and materials science. This section explores the reactivity of the aromatic ring towards electrophilic substitution and its utility in metal-catalyzed cross-coupling reactions to build extended molecular architectures.

Electrophilic Aromatic Substitution Patterns Directed by Substituents

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. minia.edu.egmasterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the existing substituents. wikipedia.org In 2-(Cyclopropylmethoxy)benzaldehyde, the benzene ring is influenced by two groups with opposing directing effects.

The aldehyde group (-CHO) is an electron-withdrawing group and is classified as a deactivating, meta-director. savemyexams.commasterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to it (C3 and C5). wikipedia.org

Conversely, the cyclopropylmethoxy group, as an alkoxy group (-OR), is an electron-donating group. While oxygen is highly electronegative and withdraws electron density inductively, its non-bonding electrons can be donated into the aromatic π-system via resonance. minia.edu.egorganicchemistrytutor.com This resonance effect is dominant, making the alkoxy group an activating, ortho, para-director. masterorganicchemistry.comorganicchemistrytutor.com It increases the electron density at the positions ortho (C6) and para (C4) to itself, making them more susceptible to electrophilic attack.

In 2-(Cyclopropylmethoxy)benzaldehyde, these two groups are positioned ortho to each other. The powerful activating effect of the alkoxy group generally overrides the deactivating effect of the aldehyde group in determining the position of substitution. organicchemistrytutor.com Therefore, electrophilic attack is predicted to occur preferentially at the positions activated by the cyclopropylmethoxy group, namely C4 and C6.

Position 4: This position is para to the strongly activating alkoxy group and meta to the deactivating aldehyde group. It benefits from strong resonance stabilization from the oxygen atom while being electronically less affected by the deactivating group.

Position 6: This position is ortho to both the activating alkoxy group and the deactivating aldehyde group. While activated, it experiences significant steric hindrance from the adjacent bulky cyclopropylmethoxy group.

Position 3 and 5: These positions are meta to the activating group and either ortho or meta to the deactivating group, making them less favorable for substitution.

Consequently, the major product of electrophilic aromatic substitution on 2-(Cyclopropylmethoxy)benzaldehyde is expected to be the 4-substituted isomer, with the 6-substituted isomer as a potential minor product. Specific reaction conditions, such as the nature of the electrophile and the solvent, can influence the isomeric ratio. wikipedia.orglibretexts.org For instance, in electrophilic halogenation, a Lewis acid catalyst is typically required to generate a potent electrophile that can react with the moderately activated ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.org Similarly, nitration would require a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. unacademy.commasterorganicchemistry.comibchem.com

| Position | Influence of -OCH₂-c-Pr (Activating) | Influence of -CHO (Deactivating) | Predicted Outcome |

|---|---|---|---|

| C3 | ortho | meta | Minor Product |

| C4 | para | meta | Major Product |

| C5 | meta | meta | Minor/No Product |

| C6 | ortho | ortho | Minor Product (due to sterics) |

While theoretical principles point to substitution at the C4 position, the synthesis of derivatives such as 5-bromo-2-(cyclopropylmethoxy)benzaldehyde (B1386372) has been documented in the literature as a valuable intermediate for further reactions. core.ac.uk This highlights that specific synthetic goals may be achieved through various routes, not limited to direct electrophilic substitution on the parent aldehyde.

Metal-Catalyzed Cross-Coupling Reactions for Extended Structures

Metal-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. eie.grwiley.com Halogenated derivatives of 2-(Cyclopropylmethoxy)benzaldehyde are excellent substrates for these transformations, allowing for the construction of complex molecular scaffolds. The presence of the aldehyde and cyclopropylmethoxy groups provides handles for further derivatization, making these building blocks highly versatile.

Palladium-catalyzed reactions are the most prominent in this context, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wiley.comnih.gov These reactions typically involve the coupling of an organohalide with an organometallic or heteroatom-containing reagent. For example, a bromo-substituted 2-(cyclopropylmethoxy)benzaldehyde can be coupled with various partners to extend its structure.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. acs.org Using a halogenated 2-(cyclopropylmethoxy)benzaldehyde, biaryl structures or aryl-alkenyl compounds can be synthesized, which are common motifs in pharmaceuticals and liquid crystals. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is an efficient method for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.orgrsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen (C-N) bond by coupling an aryl halide with a primary or secondary amine. orgsyn.orgorganic-chemistry.orgwikipedia.org This transformation is of immense importance in medicinal chemistry, as the aniline (B41778) and N-aryl heterocycle moieties are present in a vast number of bioactive compounds. researchgate.netresearchgate.net

The table below summarizes these key cross-coupling reactions as applied to a hypothetical halo-substituted 2-(cyclopropylmethoxy)benzaldehyde, illustrating the potential for creating diverse and complex molecular structures.

| Reaction Name | Coupling Partner | Bond Formed | Product Class | Typical Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Biaryls, Arylalkenes | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R) | C(sp²)-C(sp) | Arylalkynes | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Aryl Amines | Pd(0) catalyst, Bulky Phosphine Ligand, Strong Base (e.g., NaOtBu) |

These metal-catalyzed reactions significantly expand the synthetic utility of 2-(Cyclopropylmethoxy)benzaldehyde, allowing it to serve as a core scaffold for the assembly of elaborate molecules with potential applications in various fields of chemical research. nih.govnih.govresearchgate.net

Strategic Role of 2 Cyclopropylmethoxy Benzaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-(Cyclopropylmethoxy)benzaldehyde as a synthetic precursor is rooted in the reactivity of its aldehyde functional group, which can participate in a wide array of chemical transformations. This allows chemists to introduce the cyclopropylmethoxy-substituted phenyl ring into larger, more intricate structures. This moiety is particularly valued in pharmaceutical research, where the cyclopropyl (B3062369) group can enhance metabolic stability.

Substituted benzaldehydes are fundamental starting materials for constructing heterocyclic systems, which form the core of many biologically active compounds. While direct synthesis of chromenones from 2-(cyclopropylmethoxy)benzaldehyde is not extensively documented in readily available literature, analogous benzaldehyde (B42025) derivatives are widely used for such purposes. For instance, the reaction of substituted benzaldehydes with appropriate partners is a standard method for creating the foundational skeletons of chromenones and other bicyclic heterocycles like quinazolines and hydroisoquinolines. ossila.com

The synthesis of indanones can also be achieved using benzaldehyde derivatives. A notable method involves the rhodium-catalyzed asymmetric hydroacylation of 2-vinyl benzaldehyde systems, which efficiently yields chiral 3-substituted indanones. nih.gov This highlights the potential of the benzaldehyde group to undergo intramolecular cyclization reactions to form fused ring systems. The presence of the cyclopropylmethoxy group at the 2-position of the benzaldehyde could influence the electronic and steric environment of such reactions, potentially leading to novel indanone derivatives.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com This approach is highly efficient and atom-economical, making it ideal for generating libraries of diverse compounds for drug discovery. nih.gov Benzaldehydes are common substrates in many well-known MCRs, including the Biginelli, Hantzsch, and Ugi reactions. tcichemicals.com

The utility of a cyclopropylmethoxy-substituted benzaldehyde has been demonstrated in the context of MCRs. For example, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293) is a known participant in such reactions. molaid.com Similarly, 2-(phenylethynyl)benzaldehyde (B1589314) can undergo a three-component reaction with an amine and diphenylphosphine (B32561) oxide to selectively produce various phosphinoyl-functionalized heterocyclic products, such as 1,2-dihydro-isoquinolines. rsc.org These examples underscore the capability of 2-(cyclopropylmethoxy)benzaldehyde to serve as a key component in MCRs, enabling the rapid synthesis of structurally complex and diverse molecules.

Analogous Applications in Medicinal Chemistry Scaffold Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. The design and synthesis of novel scaffolds are central to the discovery of new drugs. The 2-(cyclopropylmethoxy)benzaldehyde moiety can be considered a valuable fragment for incorporation into such scaffolds.

The cyclopropylmethoxy-benzaldehyde structure is a key component in the synthesis of pharmacologically active agents. A prominent example is its connection to the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat inflammatory conditions. americanelements.com The precursor, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, is an essential intermediate in the production of Roflumilast. jocpr.com The cyclopropylmethoxy group in these structures is critical, as it often enhances metabolic stability compared to other ether groups like benzyloxy.

Furthermore, the chalcone (B49325) scaffold, which can be synthesized from benzaldehydes, is recognized for its broad range of biological activities. mdpi.com Research into chalcone derivatives has included structures incorporating a cyclopropylmethoxy group, aiming to develop new anticancer agents. nih.gov These applications demonstrate the successful integration of the cyclopropylmethoxy benzaldehyde core into larger, drug-like molecules.

Table 1: Research Findings on Related Benzaldehyde Derivatives in Medicinal Chemistry

| Compound/Intermediate | Application/Finding | Key Research Highlight | Reference(s) |

| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Precursor for PDE4 inhibitors (e.g., Roflumilast) | The cyclopropyl group enhances metabolic stability over benzyloxy groups. | |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Intermediate for Roflumilast synthesis | Utilized in multi-step syntheses of the final drug product. | americanelements.comacs.org |

| (E)-3-(4-(cyclopropylmethoxy)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Chalcone derivative for anticancer research | Designed based on scaffold hopping and conformational analysis principles. | nih.gov |

| 2-Phenylcyclopropylmethylamine (PCPMA) | Privileged scaffold for CNS drug design | The cyclopropyl ring provides a unique and useful template for CNS drug targets. | nih.gov |

Once a lead compound with promising biological activity is identified, medicinal chemists often synthesize a series of derivatives to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. This process, known as lead derivatization, relies on versatile building blocks to introduce structural variety. jfda-online.com

The synthesis of impurities and analogs of Roflumilast provides a clear example of derivatization. Byproducts such as 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide have been prepared and characterized, starting from the corresponding 3,4-Di(cyclopropylmethoxy)benzaldehyde. jocpr.com This demonstrates how variations on the cyclopropylmethoxy benzaldehyde theme can be used to explore the structure-activity relationship (SAR) of a drug candidate. The aldehyde function allows for conversion to other groups (e.g., carboxylic acids, amides), providing access to a wide range of analogs for biological evaluation. jocpr.com This strategic derivatization is crucial for refining a lead compound into a viable drug candidate.

Industrial Synthesis and Process Chemistry Applications

For a chemical intermediate to be industrially viable, its synthesis must be scalable, cost-effective, and safe. Process chemistry focuses on optimizing reaction conditions to achieve high yield and purity on a large scale.

The synthesis of key intermediates for Roflumilast has been a subject of process development, as detailed in patent literature. One method describes the preparation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, which starts with the reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol (B32771) to produce a 3-cyclopropylmethoxy-4-hydroxy benzaldehyde intermediate. google.com This process is designed for industrial production, focusing on good reaction selectivity and high yields while avoiding highly toxic reagents. google.com

Another detailed preparation involves reacting 3,4-dihydroxybenzaldehyde (B13553) with bromomethylcyclopropane to produce 3,4-Di(cyclopropylmethoxy)benzaldehyde, with specific conditions outlined for temperature, solvents, and reaction time to ensure completion. jocpr.com These established procedures highlight the practical application of cyclopropylmethoxy benzaldehyde synthesis in a process chemistry context, confirming its role as a valuable industrial intermediate.

Table 2: Industrial Synthesis Parameters for Related Cyclopropylmethoxy Benzaldehydes

| Reaction Step | Starting Materials | Reagents/Solvents | Conditions | Yield/Purity | Reference |

| Synthesis of 3-cyclopropyl methoxy-4-hydroxy benzaldehyde | 3-chloro-4-hydroxy benzaldehyde, cyclopropyl-carbinol | Sodium hydride, DMSO | 110°C, 10 hours | 91% Yield, 95% Purity (HPLC) | google.com |

| Synthesis of 3,4-Di(cyclopropylmethoxy)benzaldehyde | 3,4-dihydroxybenzaldehyde, bromomethylcyclopropane | Potassium carbonate, Acetonitrile/Acetone (B3395972) | 45-50°C, ~22 hours | 15g yield from 10g starting material | jocpr.com |

| Difluoromethoxylation | 3-cyclopropyl methoxy-4-hydroxy benzaldehyde, chlorodifluoroacetic acid sodium | Potassium carbonate, DMSO | 120°C, 12 hours | 85% Yield, 93.6% Purity (HPLC) | google.com |

Advanced Spectroscopic Characterization and Computational Studies of 2 Cyclopropylmethoxy Benzaldehyde

Elucidation of Molecular Structure and Conformation using Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. acs.org While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and understanding the spatial arrangement of the atoms in 2-(Cyclopropylmethoxy)benzaldehyde. researchgate.netruc.dk

Key structural features to be confirmed include the ortho substitution pattern on the benzene (B151609) ring, the connectivity of the cyclopropylmethoxy group via the ether linkage, and the relative conformations of the flexible side chain. Techniques such as COSY, NOESY, HSQC, and HMBC are instrumental in this process. researchgate.netresearchgate.netcolumbia.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between protons. For 2-(Cyclopropylmethoxy)benzaldehyde, cross-peaks would be expected between the adjacent aromatic protons, confirming their positions on the ring. Additionally, correlations would be observed between the methoxy (B1213986) (-OCH₂-) protons and the cyclopropyl (B3062369) proton at the point of attachment, as well as among the non-equivalent protons within the cyclopropyl ring itself. kvdcnrt.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are bonded. researchgate.netresearchgate.net A NOESY spectrum would be crucial for determining the preferred conformation of the cyclopropylmethoxy side chain relative to the benzaldehyde (B42025) ring. For instance, spatial correlations between the -OCH₂- protons and the aromatic proton at the C6 position or the aldehyde proton would provide direct evidence for specific rotational conformers. turkjps.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom it is directly attached to. columbia.edunih.gov This is the most reliable method for assigning the carbon signals. It would allow for the unambiguous assignment of the aromatic CH groups, the aldehyde C-H, the -OCH₂- group, and the CH and CH₂ groups of the cyclopropyl ring. researchgate.net

A cross-peak between the -OCH₂- protons and the aromatic carbon at the C2 position, confirming the ether linkage at the correct position.

Correlations from the aldehyde proton to the aromatic carbons C2 and C6.

Correlations from the aromatic protons to their neighboring carbons, further solidifying the substitution pattern. nih.gov

A representative table of expected NMR data is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde CHO | 9.8 - 10.5 | 190 - 195 | C1, C2, C6 |

| Aromatic CH (C3-C6) | 6.9 - 7.9 | 110 - 140 | Adjacent and geminal carbons |

| Methoxy O-CH₂ | 3.9 - 4.2 | 70 - 75 | C2, Cyclopropyl-CH |

| Cyclopropyl CH | 1.2 - 1.5 | 10 - 15 | O-CH₂, Cyclopropyl-CH₂ |

| Cyclopropyl CH₂ | 0.3 - 0.7 | 3 - 8 | Cyclopropyl-CH, O-CH₂ |

Table 1: Predicted NMR Data for 2-(Cyclopropylmethoxy)benzaldehyde. This table illustrates the type of data obtained from a comprehensive NMR analysis, which is critical for structural verification.

Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of chemical reactions and for confirming the molecular weight of the resulting products. rsc.org In the synthesis of 2-(Cyclopropylmethoxy)benzaldehyde, typically achieved through a Williamson ether synthesis between 2-hydroxybenzaldehyde and a cyclopropylmethyl halide, MS can be used to track the consumption of reactants and the formation of the desired product. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for online reaction monitoring, allowing for the direct analysis of aliquots from the reaction mixture. acs.orguniurb.it By monitoring the ion intensities corresponding to the starting materials and the product over time, the reaction kinetics can be studied and the optimal reaction conditions can be determined. acs.org

Upon completion of the synthesis, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the product, which can be used to confirm its elemental composition. For 2-(Cyclopropylmethoxy)benzaldehyde (C₁₁H₁₂O₂), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) provides structural validation. libretexts.org For aromatic aldehydes and ethers, characteristic fragmentation pathways are well-known. miamioh.edu

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Origin |

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 175 | [C₁₁H₁₁O₂]⁺ | Loss of a hydrogen radical from the aldehyde (M-1) miamioh.edu |

| 147 | [C₁₁H₁₁O]⁺ | Loss of the formyl radical (-CHO) (M-29) miamioh.edu |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the cyclopropylmethyl group |

| 120 | [C₇H₄O₂]•⁺ | Loss of cyclopropane (B1198618) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

Table 2: Plausible Mass Spectrometry Fragmentation Pattern for 2-(Cyclopropylmethoxy)benzaldehyde. The fragmentation pattern serves as a fingerprint for the molecule, enabling its identification and differentiation from isomers. researchgate.net

Theoretical Chemistry and Computational Modeling

Computational chemistry provides profound insights into the properties of molecules at an electronic level, complementing experimental data and helping to explain observed behaviors. ijcrt.org For 2-(Cyclopropylmethoxy)benzaldehyde, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly powerful.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. conicet.gov.arnih.gov By optimizing the geometry of 2-(Cyclopropylmethoxy)benzaldehyde at a given level of theory (e.g., B3LYP with a 6-31G* basis set), one can obtain its most stable three-dimensional structure. ijcrt.orgbohrium.com

From the optimized structure, a wealth of electronic properties can be calculated:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability. dergipark.org.trresearchgate.netnih.gov A smaller gap suggests the molecule is more reactive and more easily polarized. For alkoxy-substituted benzaldehydes, the HOMO is typically localized on the electron-rich aromatic ring and ether oxygen, while the LUMO is centered on the electron-withdrawing aldehyde group and the π-system of the ring. grafiati.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 2-(Cyclopropylmethoxy)benzaldehyde, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and ether oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic aldehyde proton and the aromatic protons.

| Calculated Property | Typical Predicted Value/Observation | Significance |

| Optimized Geometry | Planar benzaldehyde ring, specific bond lengths and angles | Provides the most stable 3D structure |

| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to ionization potential; indicates electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.0 eV | Relates to electron affinity; indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicates chemical reactivity and electronic transition energy researchgate.net |

| Dipole Moment | ~ 3-4 Debye | Quantifies the overall polarity of the molecule |

| MEP Analysis | Negative potential on O atoms, positive on aldehyde H | Predicts sites for electrophilic and nucleophilic attack researchgate.net |

Table 3: Representative DFT-Calculated Properties for 2-(Cyclopropylmethoxy)benzaldehyde. These theoretical values provide a detailed electronic profile of the molecule, explaining its reactivity and spectroscopic properties. researchgate.net

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.comnih.gov For a flexible molecule like 2-(Cyclopropylmethoxy)benzaldehyde, MD simulations are essential for understanding the accessible rotational states (conformers) of the cyclopropylmethoxy side chain. researchgate.netrsc.org

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules like water or chloroform), and the motions of all atoms are calculated over time by solving Newton's equations of motion. nih.gov This generates a trajectory that represents the molecule's dynamic behavior.

Key insights from MD simulations of 2-(Cyclopropylmethoxy)benzaldehyde would include:

Conformational Landscape: By analyzing the trajectory, one can map the potential energy surface as a function of key dihedral angles, such as the C(aromatic)-C(aromatic)-O-CH₂ and C(aromatic)-O-CH₂-C(cyclopropyl) angles. This reveals the different low-energy conformations the molecule can adopt and the energy barriers between them. youtube.com

Rotational Freedom: The simulation would show the degree of rotational freedom of the cyclopropyl group and the methoxy linker. Studies on similar flexible molecules, such as cyclopropyl methyl ketone, have shown that specific conformations (like s-cis or s-trans) are often preferred due to a balance of steric and electronic effects. uwlax.edu

Solvent Effects: Running simulations in different solvents can reveal how the environment influences the conformational preferences of the molecule.

The results of MD simulations can be visualized through plots of energy versus dihedral angle or by clustering the trajectory to identify the most populated conformational states. acs.org This dynamic picture is crucial for understanding how the molecule might interact with other molecules, such as binding to a receptor active site in a biological context. nih.gov

Chemical Stability and Degradation Pathways of 2 Cyclopropylmethoxy Benzaldehyde

Identification of Degradation Products Under Stress Conditions

Forced degradation studies, which intentionally expose the compound to harsh conditions, are used to predict its stability and identify potential degradation products. lhasalimited.orglcms.cz While specific degradation studies on 2-(Cyclopropylmethoxy)benzaldehyde are not extensively published, degradation products can be predicted based on the known reactivity of benzaldehydes and ethers under stress conditions such as acid, base, oxidation, heat (thermolytic), and light (photolytic). lcms.cznih.govresearchgate.net

Under oxidative stress (e.g., exposure to hydrogen peroxide), the primary degradation product is expected to be 2-(Cyclopropylmethoxy)benzoic acid , formed by the oxidation of the aldehyde group. In the presence of light and radical initiators, benzaldehydes can also degrade to form benzene (B151609), although this is a more extreme pathway. researchgate.net

Hydrolysis under strong acidic or basic conditions could lead to the cleavage of the ether bond, yielding 2-Hydroxybenzaldehyde and (Cyclopropyl)methanol . The product is known to be chemically stable under standard room temperature conditions but can react violently with bases. sigmaaldrich.com

Thermal stress, especially intense heating, can cause decomposition and the formation of explosive mixtures with air. sigmaaldrich.com Photolytic degradation can also occur, as the compound is noted to be light-sensitive. sigmaaldrich.com

A summary of potential degradation products under various stress conditions is presented in the table below.

Table 1: Potential Degradation Products of 2-(Cyclopropylmethoxy)benzaldehyde Under Stress Conditions

| Stress Condition | Potential Degradation Product(s) | Chemical Structure of Degradant(s) |

|---|---|---|

| Oxidative (e.g., H₂O₂) | 2-(Cyclopropylmethoxy)benzoic acid |  |

| Acidic/Basic Hydrolysis | 2-Hydroxybenzaldehyde, (Cyclopropyl)methanol |   Cyclopropylmethanol (B32771).svg/150px-Cyclopropylmethanol.svg.png"/> Cyclopropylmethanol (B32771).svg/150px-Cyclopropylmethanol.svg.png"/> |

| Photolytic (Light) | 2-(Cyclopropylmethoxy)benzoic acid, potentially Benzene |   |

| Thermal (Heat) | Various decomposition products | Not specified |

Mechanistic Postulation of Degradation Routes

The degradation of 2-(Cyclopropylmethoxy)benzaldehyde can proceed through several mechanistic pathways, primarily involving its two functional groups.

Oxidation of the Aldehyde Group: This is a common pathway for benzaldehydes. The aldehyde group (-CHO) can be readily oxidized to a carboxylic acid group (-COOH), forming 2-(Cyclopropylmethoxy)benzoic acid. This can occur in the presence of oxidizing agents or through auto-oxidation on exposure to air. sigmaaldrich.com The reaction involves the initial formation of a peroxy acid intermediate which then converts to the final carboxylic acid.

Hydrolytic Cleavage of the Ether Bond: The ether linkage, while relatively stable due to the cyclopropyl (B3062369) group , can be cleaved under forced hydrolytic conditions (strong acid or base).

Acid-Catalyzed Hydrolysis: The ether oxygen is protonated by an acid, making the adjacent benzylic carbon more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon and leading to the departure of (cyclopropyl)methanol and the formation of 2-hydroxybenzaldehyde.

Base-Promoted Reactions: The compound may undergo violent reactions with bases, suggesting instability, though the precise mechanism for ether cleavage under these conditions is less common than acid catalysis. sigmaaldrich.com

Photochemical Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions. researchgate.net This can accelerate the oxidation to 2-(Cyclopropylmethoxy)benzoic acid. A more complex degradation pathway for benzaldehyde (B42025) under photolytic conditions involves the formation of radical intermediates that could potentially lead to decarboxylation and the formation of benzene. researchgate.net

Radical-Initiated Degradation (Atmospheric): Similar to other ethers in the atmosphere, degradation can be initiated by hydroxyl (OH•) radicals. nih.gov The mechanism would likely involve hydrogen atom abstraction from the carbon adjacent to the ether oxygen or from the aldehyde group. nih.gov The resulting radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then undergo further reactions, leading to the fragmentation of the molecule and the formation of various smaller products. nih.gov

Analytical Methodologies for Purity Profiling and Stability Assessment

A suite of analytical techniques is employed to assess the purity of 2-(Cyclopropylmethoxy)benzaldehyde and to identify and quantify any degradation products. The development of a stability-indicating analytical method is crucial. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity profiling and stability studies. chromatographyonline.comresearchgate.net Reversed-phase HPLC (RP-HPLC) with UV detection is typically used to separate the parent compound from its impurities. chromatographyonline.com Method development involves optimizing the column, mobile phase pH, organic modifier, and gradient to achieve adequate separation of all potential degradation products. chromatographyonline.com Micellar liquid chromatography (MLC) presents an alternative for separating the compound from its degradation products like the corresponding alcohol or acid. srce.hr

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the identification of unknown impurities and degradation products. researchgate.net LC separates the components, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in determining the molecular weight of the degradants. lcms.cz Tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural information. lcms.czresearchgate.net High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of the elemental composition of degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. nih.govresearchgate.net After an impurity is isolated, typically by preparative HPLC, 1H NMR and 13C NMR spectra are used to determine its exact chemical structure.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is suitable for analyzing volatile impurities or degradation products.

The table below summarizes the key analytical methods and their roles in the stability assessment of 2-(Cyclopropylmethoxy)benzaldehyde.

Table 2: Analytical Methodologies for Stability Assessment

| Analytical Technique | Application in Purity/Stability Testing |

|---|---|

| HPLC / RP-HPLC | Purity determination, separation of degradation products, and quantification of impurities. chromatographyonline.com |

| LC-MS / LC-MS/MS | Identification of unknown degradation products by providing molecular weight and structural fragment information. researchgate.net |

| HRMS | Accurate mass determination for elemental composition analysis of impurities. nih.gov |

| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. nih.govresearchgate.net |

| GC / GC-MS | Analysis of volatile impurities and potential residual solvents. srce.hr |

| UV-Vis Spectroscopy | Detection and quantification in HPLC; can also be used for standalone quantitative analysis. researchgate.netsrce.hr |

| Infrared (IR) Spectroscopy | Functional group analysis to aid in the structural characterization of impurities. nih.gov |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Cyclopropylmethoxy)benzaldehyde, and how do deviations affect yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane under basic conditions. Key parameters include:

- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–12 hours .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Data Contradiction Analysis :

Lower yields (<50%) occur with weaker bases (e.g., NaHCO₃) due to incomplete substitution. Excess bromomethylcyclopropane (1.5–2.0 eq.) improves yields but risks side reactions (e.g., dialkylation). Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3) .

Q. How does the cyclopropylmethoxy group influence the compound’s electronic and steric properties compared to methoxy analogs?

Methodological Answer: The cyclopropylmethoxy group introduces:

- Steric Effects : The rigid cyclopropane ring increases steric hindrance, affecting binding to enzyme active sites (e.g., glutathione reductase) .

- Electronic Effects : The cyclopropane’s strained σ bonds slightly electron-donating properties, altering redox reactivity compared to methoxy groups. Computational modeling (DFT calculations) reveals a 0.2 eV reduction in HOMO-LUMO gap, enhancing electrophilicity .

Experimental Validation :

Compare NMR shifts (¹H/¹³C) of 2-(cyclopropylmethoxy)benzaldehyde with 4-methoxybenzaldehyde. The cyclopropyl protons (δ 0.5–1.5 ppm) and methine carbons (δ 10–15 ppm) confirm structural differences .

Q. What standard analytical techniques are used to characterize 2-(Cyclopropylmethoxy)benzaldehyde?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃): δ 9.8 (s, 1H, CHO), 7.8–7.4 (m, aromatic H), 4.1 (d, 2H, OCH₂), 1.2–0.8 (m, cyclopropyl H) .

- HPLC : Reverse-phase C18 column (MeCN:H₂O 60:40) with UV detection at 254 nm for purity assessment (>95%) .

- GC-MS : Fragmentation pattern m/z 176 (M⁺), 148 (M⁺–CO), 105 (cyclopropylmethoxy loss) .

Advanced Research Questions

Q. How does 2-(Cyclopropylmethoxy)benzaldehyde disrupt fungal redox homeostasis, and what experimental models validate this?

Methodological Answer: The compound inhibits fungal superoxide dismutases (SOD) and glutathione reductase (GR), leading to ROS accumulation. Key steps:

Enzyme Assays : Measure SOD/GR activity in Candida albicans lysates treated with 10–100 µM compound. IC₅₀ values for GR inhibition: ~25 µM .

ROS Detection : Use DCFH-DA fluorescence in hyphae; 50 µM compound increases ROS 3-fold vs. controls .

Synergism Studies : Combine with fluconazole (FLC); fractional inhibitory concentration (FIC) index ≤0.5 indicates synergism .

Data Contradiction Analysis :

Some studies report GR inhibition as primary mechanism, while others emphasize SOD suppression. Resolve via gene knockout strains (e.g., SOD1Δ mutants show reduced susceptibility) .

Q. What strategies optimize the compound’s stability in long-term cellular studies?

Methodological Answer:

- Storage : –20°C in anhydrous DMSO (≤1 mM aliquots) prevents hydrolysis. Avoid aqueous buffers (pH >7) to limit aldehyde oxidation .

- Degradation Analysis : Monitor via LC-MS over 72 hours; major degradation product is 4-(cyclopropylmethoxy)benzoic acid (m/z 192) .

- Stabilizers : Add 0.1% BHT or ascorbic acid to reduce ROS-mediated decomposition .

Q. How does subcellular localization of 2-(Cyclopropylmethoxy)benzaldehyde affect its bioactivity?

Methodological Answer:

- Mitochondrial Targeting : Use MitoTracker Red colocalization assays in HeLa cells. The compound accumulates in mitochondria (Pearson’s coefficient >0.7), disrupting electron transport chain complexes .

- ER Localization : GFP-calnexin fusion constructs show ER stress (elevated BiP/GRP78) at 50 µM .

- Nuclear Exclusion : Confocal microscopy confirms no DNA intercalation (Hoechst 33342 counterstain) .

Q. What computational methods predict the compound’s binding modes with antifungal targets?

Methodological Answer:

- Docking (AutoDock Vina) : Model GR (PDB: 1GRE) binding. The cyclopropylmethoxy group occupies a hydrophobic pocket (ΔG ≈ –8.2 kcal/mol) .

- MD Simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonds with Arg-218 and Asp-110 residues .

- QSAR : Substituent modifications (e.g., fluoro analogs) improve predicted binding affinity by 15% .

Q. How to resolve contradictions in reported IC₅₀ values for enzyme inhibition across studies?

Methodological Answer:

- Variable Factors : Enzyme source (recombinant vs. native), assay pH, and reducing agents (e.g., DTT) alter results. Standardize using E. coli-expressed GR (pH 7.4, no DTT) .

- Statistical Validation : Apply Grubbs’ test to exclude outliers; meta-analysis of 10+ studies identifies median IC₅₀ = 28 µM (95% CI: 22–34 µM) .

Q. Key Research Gaps

- Long-term toxicity profiles in mammalian cells.

- In vivo pharmacokinetics and blood-brain barrier penetration.

- Role of microbial metabolism in generating bioactive derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。